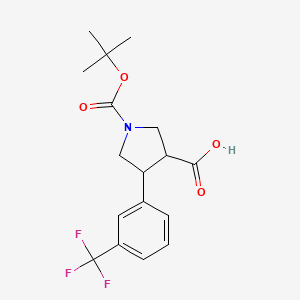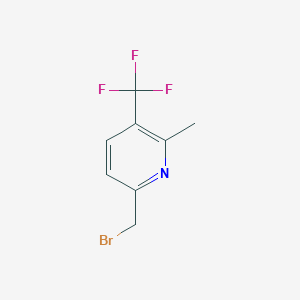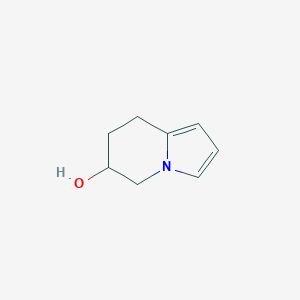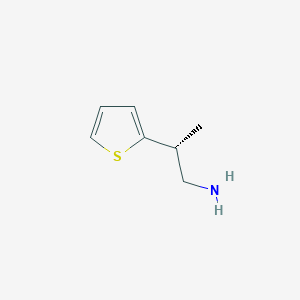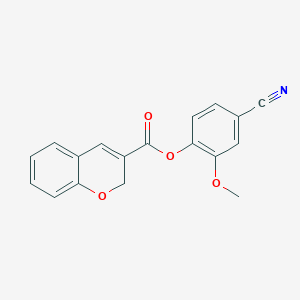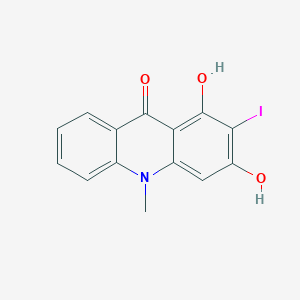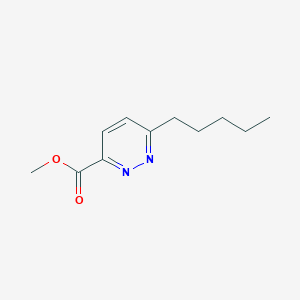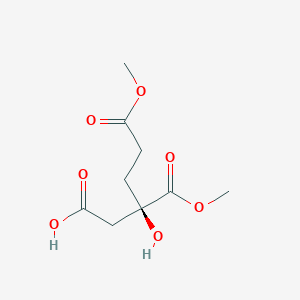![molecular formula C12H20N2 B12933042 N-[3-(Aminomethyl)benzyl]-N-isopropyl-N-methylamine](/img/structure/B12933042.png)
N-[3-(Aminomethyl)benzyl]-N-isopropyl-N-methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Aminomethyl)benzyl]-N-isopropyl-N-methylamine is an organic compound belonging to the class of phenylmethylamines. This compound contains a phenyl group substituted by an aminomethyl group, making it a part of the aralkylamines family. It is known for its applications in various scientific research fields, particularly as an inhibitor of nitric oxide synthase (NOS).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Aminomethyl)benzyl]-N-isopropyl-N-methylamine typically involves the alkylation of N-methyl-N-isopropylamine with a benzyl halide derivative. The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the amine, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(Aminomethyl)benzyl]-N-isopropyl-N-methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
N-[3-(Aminomethyl)benzyl]-N-isopropyl-N-methylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Acts as an inhibitor of nitric oxide synthase (NOS), particularly inducible NOS (iNOS), making it valuable in studies related to inflammation and immune response.
Medicine: Investigated for its potential therapeutic applications in conditions involving excessive nitric oxide production, such as septic shock and certain cancers.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-(Aminomethyl)benzyl)acetamidine: Another NOS inhibitor with similar structure but different substituents.
L-NMMA (N(G)-monomethyl-L-arginine): A nonselective NOS inhibitor.
L-NIL (L-N(G)-(1-iminoethyl)lysine): A relatively selective inhibitor of iNOS activity.
Uniqueness
N-[3-(Aminomethyl)benzyl]-N-isopropyl-N-methylamine is unique due to its high selectivity and potency as an iNOS inhibitor. This selectivity makes it a valuable tool in research focused on inflammatory diseases and immune responses, where precise inhibition of iNOS is crucial.
Propiedades
Fórmula molecular |
C12H20N2 |
|---|---|
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
N-[[3-(aminomethyl)phenyl]methyl]-N-methylpropan-2-amine |
InChI |
InChI=1S/C12H20N2/c1-10(2)14(3)9-12-6-4-5-11(7-12)8-13/h4-7,10H,8-9,13H2,1-3H3 |
Clave InChI |
AEXPPRUUJRVFNW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C)CC1=CC=CC(=C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


